Parishin D

Description

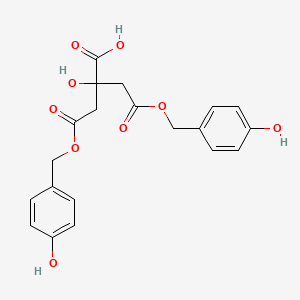

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-[(4-hydroxyphenyl)methoxy]-2-[2-[(4-hydroxyphenyl)methoxy]-2-oxoethyl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-15-5-1-13(2-6-15)11-28-17(23)9-20(27,19(25)26)10-18(24)29-12-14-3-7-16(22)8-4-14/h1-8,21-22,27H,9-12H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRSPFUOJYFBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318395 | |

| Record name | Parishin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952068-64-3 | |

| Record name | Parishin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952068-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parishin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Chromatographic Purification Methodologies for Parishin D

Botanical Sources and Biogeographical Distribution of Parishin (B150448) D and Related Glycosides

Parishin derivatives are a class of rare polyphenolic glucosides found predominantly in a select group of plant species. nih.gov Their distribution is not uniform, varying both between species and within the different organs of a single plant.

Gastrodia elata Blume (Tianma in Chinese), a perennial herb belonging to the Orchidaceae family, is recognized as the primary and most traditional source of Parishin compounds. researchgate.nettmrjournals.comtmrjournals.com The dried rhizome, or tuber, of G. elata is the specific plant part utilized for the isolation of its bioactive constituents, including a variety of phenols, organic acids, and glycosides. tmrjournals.comresearchgate.net Parishin D, along with other derivatives like Parishin C and E, has been identified in this plant. nih.govfrontiersin.org

The biogeographical distribution of Gastrodia elata is mainly concentrated in East Asian countries. researchgate.net It is principally cultivated and harvested in several provinces of China, including Hubei, Sichuan, Yunnan, Guizhou, and Shaanxi. researchgate.netnih.gov

Beyond its primary source, Parishin and its derivatives have also been successfully identified in other plant species. Notably, the twig of Maclura tricuspidata (Cudrania tricuspidata), a plant in the Moraceae family, has been found to contain a significant abundance of Parishin-related compounds. nih.gov While research has positively identified gastrodin (B1674634), Parishin A, and Parishin B in this plant, two novel derivatives, macluraparishin C and macluraparishin E, were also discovered and elucidated from this source. nih.govresearchgate.net These compounds are structurally related, consisting of esters of citric acid and gastrodin (4-β-d-(glucopyranosyloxy)benzyl alcohol). nih.gov

The concentration and composition of phytochemicals, including Parishin derivatives, can vary significantly between the different organs of a plant. nih.gov In Maclura tricuspidata, a comparative analysis revealed a distinct distribution pattern for Parishin A, Parishin B, macluraparishin C, and macluraparishin E. The content of these compounds was found to be notably higher in the twig, bark, and root as compared to the leaves, xylem, and fruit. nih.gov In the case of G. elata, the medicinal value is attributed to its rhizome, from which the majority of its over 200 bioactive components, including Parishins, have been isolated. researchgate.net

Table 1: Botanical Sources and Distribution of Parishin Derivatives :heavy_check_mark: Detected

| Botanical Source | Plant Organ | Parishin A | Parishin B | Parishin C | This compound | Parishin E | Macluraparishin C | Macluraparishin E |

|---|---|---|---|---|---|---|---|---|

| Gastrodia elata | Rhizome (Tuber) | :heavy_check_mark: | :heavy_check_mark: | :heavy_check_mark: | ||||

| Maclura tricuspidata | Twig | :heavy_check_mark: | :heavy_check_mark: | :heavy_check_mark: | :heavy_check_mark: | |||

| Bark | :heavy_check_mark: | :heavy_check_mark: | :heavy_check_mark: | :heavy_check_mark: | ||||

| Root | :heavy_check_mark: | :heavy_check_mark: | :heavy_check_mark: | :heavy_check_mark: | ||||

| Leaves | Lower Conc. | Lower Conc. | Lower Conc. | Lower Conc. | ||||

| Xylem | Lower Conc. | Lower Conc. | Lower Conc. | Lower Conc. |

Extraction and Fractionation Protocols

The isolation of this compound begins with the extraction of crude compounds from the plant matrix, followed by fractionation to separate the components based on their chemical properties, primarily polarity.

Solvent extraction is the foundational step for separating desired natural products from raw plant materials. nih.gov The choice of solvent is critical and is based on the principle of "like dissolves like," where the solvent's polarity should be matched to the polarity of the target compounds. nih.gov For phytochemical investigations, alcohols such as methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) are considered universal solvents. nih.gov In the study of M. tricuspidata twigs, a 70% methanol solution was used for the initial extraction of Parishin derivatives. researchgate.net

The efficiency of this process is influenced by several factors, including the particle size of the raw material, the solvent-to-solid ratio, extraction temperature, and duration. nih.govorganomation.com While conventional methods like maceration or reflux extraction are common, modern techniques such as pressurized liquid extraction (PLE) can offer improved efficiency by using high pressure to keep solvents in a liquid state above their boiling points, thereby enhancing solubility and penetration into the plant matrix. nih.gov

Following the initial solvent extraction, liquid-liquid partitioning (also known as solvent partitioning) is a widely applied strategy for the fractionation of the crude extract. nih.govlibretexts.org This technique separates compounds by distributing them between two immiscible liquid phases, typically water and a non-polar organic solvent. libretexts.orglibretexts.org The separation is driven by the differential solubility of the compounds in each phase. libretexts.org

A polarity-driven partitioning methodology is effective for isolating Parishin-related compounds. nih.gov For instance, the 70% methanol extract from M. tricuspidata can be successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), n-butanol, and water. nih.govresearchgate.net Through this process, compounds are separated into different fractions based on their polarity. It has been demonstrated that Parishin-related compounds, being hydrophilic glycosides, are primarily detected in the most polar fraction, which is the water fraction. nih.govresearchgate.net This step effectively concentrates the target compounds and separates them from less polar constituents like taxifolin-7-β-D-glucoside and dihydrokaempferol-7-β-D-glucoside, which are found mainly in the ethyl acetate and butanol fractions. researchgate.net

Table 2: Example of an Extraction and Liquid-Liquid Partitioning Protocol for Parishin Derivatives from M. tricuspidata

| Step | Procedure | Solvents/Materials | Target Compounds | Outcome |

|---|---|---|---|---|

| 1. Initial Extraction | Solvent extraction of dried, powdered plant material. | 70% Methanol (MeOH) | All soluble compounds, including Parishins. | Crude 70% MeOH extract containing a mixture of phytochemicals. |

| 2. Fractionation | The crude extract is suspended in water and partitioned sequentially. | n-hexane, ethyl acetate, n-butanol, water | Separation based on polarity. | Four distinct fractions: n-hexane, ethyl acetate, n-butanol, and water. |

| 3. Isolation | The water fraction is collected. | Water | Gastrodin, Parishin A, Parishin B, and other related compounds. nih.govresearchgate.net | A concentrated water fraction enriched with hydrophilic Parishin derivatives, ready for further chromatographic purification. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Parishin A |

| Parishin B |

| Parishin C |

| Parishin E |

| Macluraparishin C |

| Macluraparishin E |

| Gastrodin |

| 4-β-d-(glucopyranosyloxy)benzyl alcohol |

| Citric acid |

| Taxifolin-7-β-D-glucoside |

Advanced Chromatographic Separation Techniques for High Purity Isolation

The purification of this compound is a multi-stage process that typically begins with crude fractionation using techniques that separate compounds based on broad polarity differences, followed by high-resolution methods to isolate the target compound.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography serves as a fundamental and indispensable step in the initial purification of this compound from crude plant extracts. This technique separates compounds based on their polarity. The stationary phase, silica gel, is polar, and it retains polar compounds more strongly than non-polar compounds. A less polar mobile phase is used to elute the compounds, with the least polar compounds eluting first.

In a typical workflow for isolating parishin derivatives, a crude extract is first subjected to solvent partitioning. The fraction enriched with this compound, often the n-butanol or water fraction, is then loaded onto a silica gel column. nih.govnih.gov A gradient elution is commonly employed, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent. For instance, a mobile phase system of dichloromethane (B109758) (DCM) gradually enriched with methanol (MeOH) has been effectively used. nih.gov This gradient allows for the sequential elution of compounds with increasing polarity, effectively separating groups of parishin derivatives from other phytochemicals.

While specific parameters can vary depending on the extract's complexity and the scale of purification, the following table outlines a representative methodology based on published research.

Table 1: Representative Parameters for Silica Gel Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 200-300 mesh) |

| Mobile Phase | Gradient of Dichloromethane (DCM) and Methanol (MeOH) |

| Gradient Profile | Starting with 100% DCM, gradually increasing to 100% MeOH |

| Sample Loading | Crude n-butanol or water fraction from solvent partitioning of the initial plant extract |

| Elution Monitoring | Fractions are collected and monitored by Thin Layer Chromatography (TLC) |

| Outcome | Fractions enriched with this compound and its isomers, requiring further purification |

Polymeric Resin Chromatography (e.g., Toyopearl HW-40S)

Following the initial cleanup with silica gel, polymeric resin chromatography is often employed for further purification. Resins like Toyopearl HW-40S, a hydroxylated methacrylic polymer, are particularly effective. researchgate.net This type of resin can function in size-exclusion mode, separating molecules based on their size, but also through hydrophilic and reversed-phase-like interactions, making it versatile for separating polyphenolic compounds like this compound.

In the context of this compound isolation, a column packed with Toyopearl HW-40S is typically used to fractionate the enriched fractions obtained from silica gel chromatography. nih.govresearchgate.net The separation is often achieved using a gradient of water and an organic solvent such as methanol. This step is crucial for removing impurities that have similar polarities to this compound but differ in size or hydrophobicity. A similar resin, Diaion HP-20, has also been successfully used in the purification of water extracts containing Parishin and Parishin B. nih.gov

The table below details typical conditions for this purification step.

Table 2: Typical Parameters for Polymeric Resin Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Toyopearl HW-40S or similar polymeric resin (e.g., Diaion HP-20) |

| Mobile Phase | Gradient of Water (H₂O) and Methanol (MeOH) |

| Gradient Profile | Stepwise or linear gradient from 100% H₂O to 100% MeOH |

| Sample Loading | Enriched fractions from the preceding silica gel chromatography step |

| Elution Monitoring | Collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) |

| Outcome | Further purified fractions with a higher concentration of this compound |

High-Performance Liquid Chromatography (HPLC) for Preparative Purposes

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the final and most powerful step in obtaining this compound of high purity. This technique utilizes high pressure to pass the mobile phase through a column packed with small-particle stationary phase, leading to high-resolution separations.

For the final purification of this compound, a reversed-phase column, such as a C18 column, is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to elute the compounds. This compound, being a polar glycoside, will elute at a specific concentration of the organic solvent, allowing for its precise collection.

Research has demonstrated the use of semi-preparative HPLC with acetonitrile-water gradients to successfully isolate various parishin derivatives. nih.gov The selection of the appropriate gradient profile is critical to achieve baseline separation of this compound from its closely related isomers and other remaining impurities.

The following table provides an example of a preparative HPLC method for the final purification of this compound.

Table 3: Illustrative Parameters for Preparative HPLC of this compound

| Parameter | Description |

| Stationary Phase | Reversed-Phase C18 (e.g., ODS) |

| Column Dimensions | Typically larger than analytical columns (e.g., 20 mm x 250 mm) |

| Mobile Phase | A: Water (often with 0.1% Formic Acid) B: Acetonitrile (ACN) |

| Gradient Profile | A linear or step gradient, for example, 15-30% B over 40 minutes |

| Flow Rate | Dependent on column diameter, typically in the range of 5-20 mL/min |

| Detection | UV detector, monitored at a wavelength around 220 nm |

| Sample Loading | Purified fractions from the previous chromatographic step, dissolved in mobile phase |

| Outcome | This compound with a high degree of purity (e.g., >95%) |

Elucidation of the Chemical Structure of Parishin D

Spectroscopic Methodologies for Structural Determination

The definitive structure of Parishin (B150448) D is established by integrating data from various spectroscopic sources. Each technique offers unique information, and together they allow for an unambiguous assignment of the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

One-dimensional NMR spectra are foundational for structural analysis, offering a map of the different types of protons and carbons within Parishin D.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift, δ), the number of neighboring protons (multiplicity and coupling constants, J), and the relative number of protons in each environment (integration).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their respective types (e.g., methyl, methylene, methine, quaternary, carbonyl). Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlet peaks, each corresponding to a unique carbon atom.

Detailed ¹H and ¹³C NMR spectral data for this compound are not widely available in the public domain, which prevents the creation of a specific data table at this time.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in the COSY spectrum connect pairs of protons that are spin-spin coupled, allowing for the tracing of proton networks within molecular fragments, such as the glucose unit or the aglycone backbone of this compound. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments establish direct, one-bond correlations between protons and the carbon atoms they are attached to. Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to its corresponding carbon signal, which is essential for assigning the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for connecting different molecular fragments. It shows correlations between protons and carbons that are separated by multiple bonds (typically two or three). This long-range connectivity information is used to piece together the entire structure of this compound, for example, by linking the aglycone portion to the glycosidic moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY correlations are critical for determining the relative stereochemistry and three-dimensional conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. wikipedia.org

High-resolution mass spectrometry provides highly accurate mass measurements, which are used to determine the precise elemental composition of a molecule. nih.gov For this compound, HRMS can distinguish its molecular formula from other formulas with the same nominal mass. The data is typically reported as a deprotonated molecule [M-H]⁻ or a protonated molecule [M+H]⁺, and the experimentally measured mass is compared to the calculated mass for a proposed formula, with a very small mass error confirming the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for identifying chromophores, the parts of a molecule responsible for absorbing light, within a chemical structure. For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions within its aromatic rings.

The structure of this compound, 1,3-bis(4-hydroxybenzyl)citrate, contains two p-hydroxybenzyl moieties. This substituted benzene (B151609) ring system acts as the principal chromophore. Aromatic compounds of this nature typically exhibit characteristic absorption bands in the UV region. Based on this structure, the UV spectrum of this compound is expected to display absorptions arising from π → π* transitions of the benzene ring. For similar parishin-type compounds isolated from natural sources, characteristic absorption maxima (λmax) are consistently observed around 220-225 nm and 270-280 nm. These absorptions are indicative of the benzenoid system. While the specific absorption maxima for this compound are reported in the literature, the exact values were not available in the searched sources. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

|---|---|---|

| p-Hydroxybenzyl group | π → π* | ~220-225 |

| p-Hydroxybenzyl group | π → π* | ~270-280 |

This table is based on the known chromophores in the structure of this compound and data for analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. The IR spectrum of this compound (1,3-bis(4-hydroxybenzyl)citrate) would be expected to show a combination of absorption bands corresponding to its hydroxyl, aromatic, and ester functionalities.

Key expected features in the IR spectrum include:

A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic hydroxyl groups and the hydroxyl group of the citrate (B86180) core.

Absorption bands in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching of the aromatic rings.

Strong, sharp absorption peaks around 1735-1750 cm⁻¹, which are indicative of the C=O stretching vibration of the ester groups linking the benzyl (B1604629) alcohol moieties to the citrate backbone.

Bands around 1600 and 1500 cm⁻¹ due to C=C stretching vibrations within the aromatic rings.

Strong bands in the 1250-1100 cm⁻¹ region, corresponding to the C-O stretching of the ester and hydroxyl groups.

While the structure of this compound was confirmed using IR spectroscopy, the specific numeric peak values were not available in the cited literature abstracts. researchgate.net

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3400 - 3200 (Broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Ester Carbonyl (C=O) | Stretching | 1750 - 1735 (Strong) |

| Aromatic C=C | Stretching | ~1600 and ~1500 |

| Ester/Alcohol C-O | Stretching | 1250 - 1100 (Strong) |

This table is based on standard IR correlation data for the functional groups present in 1,3-bis(4-hydroxybenzyl)citrate.

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation)

This compound possesses a chiral center at the C-2 position of the citrate backbone, making it an optically active molecule. Chiroptical methods, such as the measurement of optical rotation, are essential for determining the stereochemistry of such compounds. The specific rotation ([α]D) is a physical constant that measures the extent to which a chiral compound rotates plane-polarized light. The direction of rotation (dextrorotatory, (+), or levorotatory, (-)) and its magnitude are unique to the compound's three-dimensional structure.

For this compound, the measurement of its specific rotation would confirm its enantiomeric nature. The sign of rotation would help in assigning the absolute configuration (R or S) at its chiral center, often in conjunction with other analytical methods or by comparison to structurally related compounds with known stereochemistry. Though the structural elucidation of this compound included the measurement of its optical rotation, the specific value was not available in the reviewed literature. researchgate.net

Biosynthetic Pathways and Chemical Synthesis of Parishin D and Its Analogs

Proposed Biosynthetic Origin of Parishin (B150448) D in Plant Systems

The biosynthesis of Parishin D is a multi-step process that begins with fundamental building blocks from primary metabolism and culminates in a complex esterification reaction. The proposed pathway underscores the elegant convergence of common metabolic routes to generate specialized secondary metabolites.

Intermediary Precursors from Primary Metabolism (e.g., Shikimate Pathway)

The journey to this compound commences with the shikimate pathway, a central metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate. Chorismate serves as a critical branch-point intermediate for the synthesis of phenylalanine, tyrosine, and tryptophan, which are not only essential for protein synthesis but also act as precursors for a vast array of secondary metabolites, including the phenolic components that form the backbone of this compound. The carbon skeleton of the p-hydroxybenzyl moiety of this compound is derived from this crucial pathway.

Role of p-Hydroxybenzyl Alcohol and Gastrodin (B1674634) in the Biosynthetic Cascade

A key intermediate in the biosynthesis of this compound is p-hydroxybenzyl alcohol. This compound is, in turn, a precursor to gastrodin, the aglycone of which is p-hydroxybenzyl alcohol. Gastrodin is formed through the glucosylation of p-hydroxybenzyl alcohol. Studies on the accumulation of these compounds in Gastrodia elata, a plant known to produce parishins, reveal a dynamic relationship between gastrodin and parishin levels. An inverse correlation in their accumulation suggests that parishin-like substances may serve as a source for gastrodin in the plant. researchgate.net This indicates that gastrodin is a central molecule in the biosynthetic cascade leading to this compound. Recent research has also led to the isolation of novel parishin derivatives from Gastrodia elata, further solidifying the role of gastrodin as the core glycosidic unit. nih.gov

Enzymatic Esterification with Citric Acid Moiety

The final step in the proposed biosynthesis of this compound is the enzymatic esterification of gastrodin with a citric acid moiety. While the specific enzymes responsible for this transformation in the context of this compound have not been fully elucidated, the principles of enzymatic esterification of phenolic glucosides are well-established. Lipases and other esterases are known to catalyze the formation of ester bonds between the hydroxyl groups of sugars and the carboxyl groups of acids. nih.gov The recent discovery of a naturally occurring gastrodin isocitrate, a structural analog of a parishin precursor, provides strong evidence for the in vivo esterification of gastrodin with citric acid or its isomers. nih.gov This enzymatic process likely involves the selective acylation of one or more of the hydroxyl groups on the glucose unit of gastrodin with citric acid, leading to the formation of the complex structure of this compound.

Biotransformation and Microbial-Mediated Degradation of this compound

While specific studies on the microbial degradation of this compound are limited, the metabolic fate of structurally related phenolic glucosides has been investigated, particularly in the context of the gut microbiome. The general pathway for the microbial metabolism of such compounds involves initial hydrolysis of the glycosidic bond. researchgate.netnih.gov This cleavage would release gastrodin and citric acid from the this compound molecule.

Following deglycosylation, the resulting aglycone, p-hydroxybenzyl alcohol (from the breakdown of gastrodin), and citric acid would be further metabolized by intestinal microbiota. Phenolic compounds are known to be transformed into simpler phenolic acids and other small molecules through various reactions including dehydroxylation, decarboxylation, and ring fission. mdpi.comresearchgate.net Therefore, it is hypothesized that this compound undergoes a similar stepwise degradation by microorganisms, leading to the formation of smaller, more readily absorbable or excretable compounds.

Synthetic Strategies for this compound and its Derivatives

The complex structure of this compound, featuring multiple stereocenters and ester linkages, presents a considerable challenge for chemical synthesis. To date, a total synthesis of this compound has not been reported in the scientific literature.

Total Synthesis Approaches for the Core Structure

Despite the absence of a complete total synthesis of this compound, strategies for the synthesis of its core components—a citric acid ester of a glucoside—can be inferred from existing chemical literature. The synthesis of complex esters of citric acid with glycosides has been described, primarily for applications in surfactants and other industrial products. google.comresearchgate.net These methods often involve the activation of citric acid, for instance by forming an anhydride, followed by reaction with the glycoside under controlled conditions to favor the formation of the desired ester linkage. google.com

A potential synthetic route to this compound would likely involve a convergent approach. This would entail the synthesis of a suitably protected gastrodin derivative and a protected citric acid derivative. These two key fragments would then be coupled through an esterification reaction. The final stages of the synthesis would involve the deprotection of the multiple hydroxyl groups on the glucose and citric acid moieties to yield the final this compound molecule. The development of a stereoselective synthesis would be a critical aspect of this endeavor, given the numerous chiral centers present in the molecule.

Semisynthetic Routes from Natural Precursors (e.g., Gastrodin)

The semisynthesis of this compound and its analogs often leverages readily available natural precursors, with Gastrodin being a primary starting material. Gastrodin, the principal bioactive component of the orchid Gastrodia elata, provides a key structural motif for the elaboration into more complex Parishin derivatives. The core strategy involves the selective acylation of Gastrodin's hydroxyl groups with citric acid or its derivatives.

To overcome these limitations, enzymatic approaches have been explored, offering high regioselectivity and milder reaction conditions. Lipases, in particular, have demonstrated considerable utility in the selective acylation of polyhydroxy compounds like Gastrodin. For instance, Pseudomonas cepacia lipase (B570770) has been shown to effectively catalyze the acylation of the 7'-hydroxyl group of Gastrodin. researchgate.net This enzymatic transformation provides a direct route to selectively introduce acyl groups, a critical step in the construction of the ester linkages found in this compound.

The enzymatic acylation process can be optimized by controlling various reaction parameters, including the choice of enzyme, solvent, acyl donor, and temperature. These factors significantly influence both the reaction rate and the regioselectivity of the acylation.

Table 1: Key Parameters in the Enzymatic Acylation of Gastrodin

| Parameter | Description | Example | Significance |

| Enzyme | Biocatalyst for the acylation reaction. | Pseudomonas cepacia lipase | Determines the regioselectivity and efficiency of the reaction. researchgate.net |

| Acyl Donor | Provides the acyl group for esterification. | Vinyl undecylenic acid | The nature of the acyl donor can influence the reaction rate and the properties of the resulting analog. researchgate.net |

| Solvent | Medium for the enzymatic reaction. | 2-Methyltetrahydrofuran | Affects enzyme activity, stability, and substrate solubility. |

| Temperature | Reaction temperature. | 40-50 °C | Influences enzyme kinetics and stability. |

| Regioselectivity | Preferential acylation at a specific hydroxyl group. | Acylation of the 7'-hydroxyl group | Crucial for the targeted synthesis of specific Parishin analogs. researchgate.net |

This semisynthetic strategy, employing natural precursors and enzymatic catalysis, represents a more efficient and environmentally benign alternative to purely chemical synthetic routes for accessing this compound and its analogs.

Chemoenzymatic Synthesis for Stereoselective Formation

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve efficient and highly selective synthesis of complex molecules like this compound. A key challenge in the synthesis of this compound is the stereoselective formation of multiple chiral centers within the molecule. Enzymes, with their inherent chirality and high stereoselectivity, are ideal catalysts for establishing these specific stereochemical configurations.

The chemoenzymatic approach to this compound can be envisioned in several ways. One strategy involves the enzymatic resolution of key chiral intermediates. For instance, lipases can be used for the kinetic resolution of racemic alcohols or acids that serve as building blocks for the side chains of Parishin analogs. This process selectively acylates one enantiomer, allowing for the separation of the two enantiomers with high optical purity.

Another powerful chemoenzymatic strategy is the use of glycosyltransferases for the stereoselective formation of the glycosidic bond. The biosynthesis of Gastrodin, the precursor to this compound, involves the glycosylation of p-hydroxybenzyl alcohol, a reaction catalyzed by a UDP-glycosyltransferase (UGT). nih.gov This enzymatic glycosylation proceeds with absolute stereocontrol, exclusively forming the β-D-glucopyranoside linkage found in Gastrodin. By harnessing UGTs, either in vitro or through whole-cell biotransformation systems, the stereochemically defined core of this compound can be efficiently constructed.

Furthermore, the ester linkages in this compound can also be formed stereoselectively using enzymes. Lipases can catalyze the esterification of the citric acid moiety with the glycosylated benzyl (B1604629) alcohol derivatives. The stereoselectivity of the lipase can potentially differentiate between the prochiral carboxyl groups of citric acid, leading to the desired stereoisomer of this compound. The choice of lipase and reaction conditions is critical for achieving high stereoselectivity in this transformation.

Table 2: Enzymes in the Chemoenzymatic Synthesis of this compound and Analogs

| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Stereochemical Control |

| Lipases | Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase | Kinetic resolution of chiral building blocks; Regioselective and stereoselective acylation. | High enantioselectivity in resolving racemic mixtures and selective acylation of specific hydroxyl groups. researchgate.net |

| Glycosyltransferases | UDP-glycosyltransferase (UGT) from Rauvolfia serpentina | Formation of the β-D-glycosidic bond in Gastrodin. | Absolute stereocontrol, leading exclusively to the β-anomer. researchgate.net |

| Esterases | Porcine liver esterase (PLE) | Hydrolysis of ester protecting groups. | Can exhibit enantioselectivity in the hydrolysis of prochiral esters. |

The integration of enzymatic steps into the synthetic route towards this compound not only addresses the challenges of stereoselectivity but also aligns with the principles of green chemistry by reducing the reliance on hazardous reagents and minimizing protection/deprotection steps.

Pharmacological Activities and Underlying Molecular Mechanisms in Vitro and Animal Models

Anti-aging Effects and Geroprotective Mechanisms of Parishin (B150448) D

Parishin D, a phenolic glucoside, has demonstrated notable anti-aging properties in various experimental models. Its geroprotective effects are attributed to a multi-faceted mechanism of action that includes extending cellular lifespan, modulating key signaling pathways involved in longevity, mitigating oxidative stress, influencing the gut microbiota, remodeling the host's metabolic profile, and ameliorating age-related tissue damage.

Modulation of Cellular Lifespan and Senescence Markers in Model Organisms

In vitro studies utilizing the yeast Saccharomyces cerevisiae K6001 as a model organism have shown that this compound can significantly extend its replicative lifespan. nih.govresearchgate.net This extension of cellular lifespan suggests a fundamental impact on the aging process at a cellular level. In studies with naturally aged mice, this compound treatment has been observed to rescue aging phenotypes in senescent human coronary artery endothelial cells (HCAEC). nih.gov Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. researchgate.netumcg.nl this compound's ability to counteract senescence markers in vascular tissues points to its potential in mitigating age-associated vascular decline. nih.gov

Regulation of Key Longevity Signaling Pathways

The anti-aging effects of this compound are closely linked to its ability to modulate critical signaling pathways that govern longevity. Research in yeast has revealed that this compound's lifespan-extending effects are mediated through the regulation of the Sir2/Uth1/TOR signaling pathway. nih.govresearchgate.net Specifically, this compound treatment has been shown to increase the gene expression of Silent Information Regulator 2 (Sir2), a protein known to be involved in longevity. nih.govresearchgate.netnih.gov Concurrently, it inhibits the Target of Rapamycin (TOR) signaling pathway, which is a conserved nutrient-sensing pathway implicated in aging. nih.govresearchgate.netsemanticscholar.org The mechanism involves the downregulation of TORC1 and its downstream targets, ribosomal protein S26A (RPS26A) and ribosomal protein L9A (RPL9A). nih.govresearchgate.net

Furthermore, in naturally aged mice, this compound has been found to activate the Klotho/FoxO1 signaling pathway. nih.gov Klotho is recognized as an aging suppressor gene, and its activation is associated with extended lifespan and protection against age-related diseases. nih.gov this compound treatment was observed to increase the levels of Klotho, which in turn maintained the activity of FOXO1 by downregulating its phosphorylated form. nih.gov

Attenuation of Oxidative Stress through Antioxidant Enzyme Activity Modulation

A significant component of this compound's anti-aging mechanism is its capacity to combat oxidative stress, a key contributor to the aging process. nih.gov Studies have demonstrated that this compound can enhance the antioxidant defense system in model organisms. In yeast, treatment with this compound led to a significant increase in the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme. nih.govresearchgate.net This was accompanied by a marked decrease in the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net

In a model of vascular aging in mice, this compound treatment was shown to reduce the production of ROS and improve mitochondrial function. nih.gov Similarly, Parishin C, a related compound, was found to inhibit the levels of ROS and peroxides in stimulated neuronal cells. mdpi.com This attenuation of oxidative stress is a critical factor in protecting cells and tissues from age-related damage. nih.govscienceopen.com

Influence on Gut Microbiota Composition and Function in Animal Models

Treatment with this compound has been found to modulate the gut microbial community, leading to a healthier gut environment. researchgate.net This modulation is thought to contribute to the systemic anti-aging effects of the compound, including the reduction of systemic inflammatory responses that can be induced by gut microbe-produced toxins. researchgate.net The interplay between this compound, the gut microbiota, and the host's health underscores the importance of the gut-organ axis in aging.

Remodeling of Host Metabolome and Metabolic Pathways in Aged Animal Models

The aging process is accompanied by significant changes in the host's metabolic profile. nih.govsemanticscholar.org this compound has demonstrated the ability to remodel the host metabolome in aged animal models, suggesting a systemic impact on metabolic pathways. researchgate.net The anti-aging effects of this compound have been strongly linked to its regulation of gut microbiota and metabolism in the aged intestine. researchgate.net

Metabolic modeling has revealed that aging is associated with a decline in host-microbiome metabolic interactions. nih.govnih.gov this compound's influence on the gut microbiota likely contributes to the restoration of a more youthful metabolic state. This can involve the modulation of various metabolic pathways, including those related to sugar, lipid, and amino acid metabolism, which are known to be altered during aging. semanticscholar.orgbroadinstitute.org By promoting a healthier metabolic profile, this compound can help to counteract the metabolic dysregulation that is a hallmark of aging.

Amelioration of Age-Related Cardiopulmonary Fibrosis and Other Physiological Phenotypes in Animal Models

Age-related fibrosis, the excessive accumulation of extracellular matrix, is a major contributor to the decline in function of various organs, including the heart and lungs. nih.gov this compound has shown promise in ameliorating age-related cardiopulmonary fibrosis in animal models. researchgate.net In naturally aged mice, this compound treatment was found to improve cardiac function and reduce aging-induced cardiac injury, hypertrophy, and fibrosis. researchgate.net

The protective effects of this compound on the heart are associated with a decrease in cardiac senescence biomarkers such as p16Ink4a and p21Cip1, and an increase in the expression of the "longevity factor" SIRT1 in heart tissue. researchgate.net These findings suggest that this compound can counteract the detrimental structural and functional changes that occur in the cardiovascular system with age. nih.govaging-us.com The ability of this compound to mitigate these age-related physiological phenotypes highlights its potential as a therapeutic agent for age-associated diseases. researchgate.net

Despite a comprehensive search for scientific literature on the chemical compound "this compound," there is currently insufficient available data to generate the requested article focusing on its specific pharmacological activities and underlying molecular mechanisms.

Extensive searches have been conducted to find research pertaining to the neurobiological and anti-inflammatory properties of this compound, as outlined in the user's request. These searches have included inquiries into its neuroprotective effects, cognitive and memory enhancement capabilities, anti-inflammatory actions in neurological contexts, and interactions with neurotransmitter systems.

The results of these searches consistently retrieve information on related compounds, most notably "Parishin C" and the general class of "Parishins." While there is a body of research on the pharmacological activities of these related compounds, the specific effects and mechanisms of this compound remain largely undocumented in the accessible scientific literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article on this compound that adheres to the strict outline provided in the user's instructions. Any attempt to do so would involve extrapolation from other compounds, which would not meet the required standards of scientific accuracy for an article focused solely on this compound.

Further research and publication of studies specifically investigating this compound are necessary before a comprehensive article on its pharmacological activities can be written.

Other Documented Biological Activities

General Antioxidant Properties

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in various pathologies. The antioxidant capacity of this compound has been evaluated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a substance to donate an electron or hydrogen atom to stabilize these radicals. While specific IC50 values for this compound are not widely reported in publicly available literature, the general antioxidant activity of the parishin class of compounds suggests that this compound likely possesses similar free radical scavenging capabilities.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Outcome Measure | Result for this compound |

|---|---|---|

| DPPH Radical Scavenging | IC50 | Data not available |

| ABTS Radical Scavenging | IC50 | Data not available |

Antimicrobial Activities (Antibacterial, Antifungal)

Table 2: Antimicrobial Spectrum of this compound

| Microorganism Type | Species | MIC (µg/mL) |

|---|---|---|

| Gram-positive Bacteria | e.g., Staphylococcus aureus | Data not available |

| Gram-negative Bacteria | e.g., Escherichia coli | Data not available |

Antitumor and Cytotoxic Potential

The cytotoxic potential of a compound against cancer cells is a crucial area of pharmacological research. Such studies often involve exposing various cancer cell lines to the compound and measuring its effect on cell viability, typically reported as the half-maximal inhibitory concentration (IC50). Although related compounds have shown promise in cancer research, specific studies detailing the cytotoxic effects and IC50 values of this compound against a panel of human cancer cell lines are not extensively documented in accessible scientific literature.

Table 3: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| e.g., MCF-7 | Breast | Data not available |

| e.g., A549 | Lung | Data not available |

Hepato- and Gastroprotective Effects

The ability of a compound to protect the liver (hepatoprotection) and the stomach (gastroprotection) from injury is a significant therapeutic attribute. In preclinical studies, these effects are often investigated in animal models where organ damage is induced by toxins. For hepatoprotection, markers such as liver enzyme levels (e.g., ALT, AST) in the blood and histopathological examination of liver tissue are assessed. For gastroprotection, the extent of gastric lesions in response to damaging agents is measured. While the protective effects of certain natural compounds on these organs are well-documented, specific in vivo studies on the hepato- and gastroprotective mechanisms of this compound are limited.

Enzyme Inhibition Profiles (e.g., Alpha-glucosidase)

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage blood glucose levels, making it a target for anti-diabetic drugs. The inhibitory potential of compounds against this enzyme is typically evaluated through in vitro enzymatic assays, with the results often expressed as an IC50 value. While flavonoids and other phenolic compounds are known to inhibit alpha-glucosidase, specific kinetic studies and IC50 values for this compound's inhibitory activity against this enzyme are not widely available.

Table 4: Enzyme Inhibitory Activity of this compound

| Enzyme | IC50 | Type of Inhibition |

|---|

Immunomodulatory Effects (e.g., Macrophage Polarization)

The immune system's response to disease can be modulated by various compounds. Macrophages, key immune cells, can be polarized into different functional phenotypes, such as the pro-inflammatory M1 type or the anti-inflammatory M2 type. A related compound, Parishin A, has been shown to promote the anti-inflammatory M2 macrophage polarization nih.gov. This is achieved by inhibiting the gene transcription and protein phosphorylation of signal transducers and activators of transcription 1 (STAT1) nih.gov. While this provides a potential mechanism for the immunomodulatory effects of the parishin family, direct evidence of this compound's effect on macrophage polarization and its specific impact on M1 and M2 markers is not yet established in the available literature.

Identification and Characterization of Specific Cellular and Molecular Targets

The elucidation of specific cellular and molecular targets is fundamental to understanding the mechanism of action of a pharmacological agent. For this compound, the precise molecular targets through which it may exert its antioxidant, antimicrobial, antitumor, organ-protective, enzyme inhibitory, and immunomodulatory effects have not been definitively identified in the available scientific literature. Future research is necessary to uncover these specific interactions, which will be crucial for the potential development of this compound as a therapeutic agent.

Receptor Binding and Enzyme Inhibition Kinetics

No available studies on the binding affinity of this compound to specific biological receptors.

No data on the kinetics of enzyme inhibition by this compound, such as IC50 or Ki values.

Gene Expression and Protein Regulation Analyses

No published research on how this compound may alter gene expression profiles.

No information regarding the effects of this compound on the up-regulation or down-regulation of specific proteins.

Elucidation of Downstream Signaling Cascades

No studies have been found that investigate the signaling pathways modulated by this compound.

Until further research is conducted and published on this compound, a detailed and scientifically accurate article on its specific molecular and pharmacological activities cannot be provided.

Structure Activity Relationship Sar Studies of Parishin D and Its Chemical Analogs

Correlating Specific Structural Motifs with Observed Biological Potencies

While detailed, explicit SAR studies specifically comparing systematic structural modifications of Parishin (B150448) D and their impact on a wide range of biological targets are limited in the provided search results, research on related gastrodin (B1674634) derivatives offers some insights. A study on novel gastrodin derivatives isolated from G. elata identified Parishin D and a unique gastrodin isocitrate, among others. acs.org This study evaluated their neuroprotective effects in a hydrogen peroxide-induced PC12 cell injury model. Both the gastrodin isocitrate and this compound showed neuroprotective effects. acs.org

To further explore the potential mechanisms, molecular docking was employed to assess the affinity of these compounds with targets related to Alzheimer's disease (AD), such as Keap1-Nrf2, BACE1, and APOE4. acs.org The observed affinities, alongside the in vitro neuroprotective data, begin to establish a correlation between the structures of these derivatives and their potential biological interactions, although a comprehensive SAR across numerous analogs and targets is not fully elucidated in the provided text.

Another study investigated the structure-activity relationship of gastrodin and parishins concerning learning and memory deficits induced by scopolamine, indicating ongoing efforts to understand how structural differences among these compounds influence their effects on cognitive function. google.com.tw

Computational Approaches in SAR Profiling

Computational methods play an increasingly vital role in modern SAR studies, allowing researchers to predict biological activities, understand molecular interactions, and guide the design of new compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to each other to form a stable complex. academie-sciences.fr This method is valuable for understanding the potential binding modes and affinities of small molecules, such as this compound and its analogs, with biological targets, such as proteins.

In the context of this compound, molecular docking simulations have been employed to investigate its potential interactions with targets relevant to Alzheimer's disease. A study that isolated novel gastrodin derivatives, including this compound, performed molecular docking analysis to predict the binding energies of this compound and a gastrodin isocitrate with Keap1-Nrf2, BACE1, and APOE4. acs.org These simulations aimed to provide insights into the molecular basis for the observed neuroprotective effects of these compounds. acs.org The docking results indicated that both this compound and the gastrodin isocitrate had good affinities with these AD-related targets. acs.org

These docking studies can help to:

Identify potential protein targets for this compound and its analogs.

Predict the binding pose and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein's active site.

Estimate the binding affinity, providing a theoretical measure of how strongly the compound might bind to the target.

Such computational insights can complement experimental biological assays and inform the design of analogs with improved binding characteristics.

Analytical Methodologies for Quantification and Bioanalysis of Parishin D

High-Performance Liquid Chromatography (HPLC)-Based Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of compounds in diverse samples. nih.gov Its coupling with various detectors allows for tailored analytical approaches depending on the specific requirements of the study.

HPLC Coupled with Diode Array Detection (HPLC-DAD)

HPLC with Diode Array Detection (HPLC-DAD) is a robust and widely used method for quantifying chemical components in pharmaceutical and food products. measurlabs.com The DAD detector measures the absorbance of the eluate across a spectrum of wavelengths simultaneously, providing both quantitative data and spectral information that can aid in peak purity assessment and compound identification. nih.govmeasurlabs.com

For the analysis of Parishin (B150448) D and related compounds, HPLC-DAD provides a reliable platform. Method validation typically ensures high selectivity, linearity over a specific concentration range, and acceptable precision and accuracy. researchgate.net The technique is valued for its ability to simultaneously determine multiple components in a single run, making it efficient for the quality control of herbal extracts containing Parishin D. nih.gov

Table 1: Illustrative HPLC-DAD Method Parameters for Phenolic Compound Analysis

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and 0.1% Phosphoric Acid in water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Set according to the absorbance maximum of the analyte (e.g., 254 nm) |

| Column Temperature | 35 °C |

Note: This table represents typical conditions and may be optimized for specific applications.

HPLC Coupled with Evaporative Light Scattering Detection (HPLC-ELSD)

The Evaporative Light Scattering Detector (ELSD) is a universal mass detector suitable for non-volatile analytes that may lack a UV-absorbing chromophore. nih.govpeakscientific.com The detection principle involves nebulization of the column eluent, evaporation of the mobile phase, and measurement of the light scattered by the remaining solid analyte particles. peakscientific.com This makes ELSD an attractive option for compounds like carbohydrates, lipids, and certain natural products. peakscientific.com

HPLC-ELSD methods have been developed for the quantification of various natural compounds. The response is dependent on the mass of the analyte, and a logarithmic relationship often exists between the detector response and the compound concentration. nih.govnih.gov Key parameters that require optimization include the drift tube temperature and the nebulizing gas flow rate to ensure optimal sensitivity and reproducibility. nih.govresearchgate.net

Table 2: General HPLC-ELSD Operational Parameters

| Parameter | Typical Setting |

|---|---|

| Column | Venusil AA (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Drift Tube Temperature | 50°C |

| Carrier Gas (N₂) Flow Rate | 1.5 L/min |

| Flow Rate | 0.8 mL/min |

Note: Parameters are illustrative and require optimization based on the specific analyte and matrix. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Profiling

For applications requiring higher sensitivity and specificity, such as trace analysis and the identification of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. mdpi.com

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HR/MS)

UPLC-HR/MS combines the high separation efficiency of Ultra-Performance Liquid Chromatography with the precise mass measurement capabilities of High-Resolution Mass Spectrometry (like Orbitrap or TOF analyzers). microtrace.com This combination allows for the confident identification and quantification of compounds, even at trace levels in complex matrices. microtrace.com UPLC systems use smaller particle-size columns, enabling faster analysis times and higher resolution compared to conventional HPLC. microtrace.com HRMS provides high mass accuracy (sub-ppm), which is crucial for determining the elemental composition of unknown compounds and distinguishing between molecules with very similar masses. microtrace.com This technique is particularly powerful for screening and identifying a wide range of organic compounds in environmental and biological samples. mdpi.comnih.gov

UPLC/Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS)

The coupling of UPLC with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers exceptional performance for metabolite detection and identification due to its high sensitivity and accuracy. researchgate.net This setup is instrumental in metabolomics research for profiling endogenous metabolites and identifying drug metabolites. mdpi.com A study on this compound utilized a UPLC/Q-TOF-MS method to investigate its metabolic profile in rats. nih.gov The high-resolution MS and MS/MS capabilities allowed for the detection and structural elucidation of numerous metabolites. researchgate.net

Research has shown that after oral administration, this compound acts as a prodrug, undergoing hydrolysis to its main active component, gastrodin (B1674634), which is then further metabolized. researchgate.netnih.gov Using UPLC/Q-TOF-MS, fourteen metabolites were identified in rat plasma and urine, formed through processes like hydrolyzation, oxidation, sulfation, and glucuronidation. nih.gov This detailed metabolic information is vital for understanding the compound's mechanism of action. researchgate.netnih.gov

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) for Pharmacokinetic Investigations

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantitative bioanalysis in pharmacokinetic studies due to its superior sensitivity, selectivity, and speed. nih.govresearchgate.net The method uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.govmdpi.com

A sensitive and reliable LC-MS/MS method was developed for the simultaneous determination of Parishin, its related compounds (Parishin B, C, E), and its primary metabolite gastrodin in beagle dog plasma. mdpi.com This method achieved low limits of quantification (LLOQ), for instance, 0.20 ng/mL for Parishin, enabling detailed characterization of the pharmacokinetic profiles following oral administration. mdpi.com Such studies are essential for determining key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability. mdpi.commdpi.com

Table 3: Example LLOQs from an LC-MS/MS Pharmacokinetic Study of Parishin and Related Compounds

| Compound | Lower Limit of Quantification (LLOQ) (ng/mL) |

|---|---|

| Parishin | 0.20 |

| Parishin B | 0.40 |

| Parishin C | 0.20 |

| Parishin E | 0.02 |

| Gastrodin | 0.10 |

Data sourced from a study in beagle dog plasma. mdpi.com

Pre Clinical Research Models and Methodological Considerations

In Vivo Animal Models for Efficacy and Pharmacological Assessments

Yeast Models for Fundamental Biological Process Studies

Simple organisms like yeast, particularly Saccharomyces cerevisiae, are valuable models for studying fundamental biological processes due to their genetic tractability and conserved cellular mechanisms shared with higher eukaryotes. mdpi.commicrobialcell.com Yeast models offer advantages such as cost-effectiveness, time efficiency, and ease of genetic manipulation, making them well-suited for high-throughput screenings and studying simpler biological mechanisms. mdpi.com

Parishin (B150448) D has been shown to significantly extend the replicative lifespan of K6001 yeast at various concentrations (3, 10, and 30 μM). Studies in yeast have indicated that Parishin D exerts anti-aging activities by modulating the Sir2/Uth1/TOR signaling pathway. researchgate.netresearchgate.net Treatment with this compound in yeast under oxidative stress conditions resulted in a significant increase in cell survival rate. researchgate.net Furthermore, this compound treatment increased Sir2 gene expression and superoxide (B77818) dismutase (SOD) activity while decreasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in yeast. researchgate.net

Rodent Models (e.g., Mice, Rats) for Age-Related Phenotypes and Organ-Specific Effects

Rodent models, such as mice and rats, are widely used to study age-related phenotypes and organ-specific effects due to their physiological and genetic similarities to humans and advantages in husbandry. uzh.ch Natural aging in mice is associated with the development of maladaptive cardiac changes, similar to those observed in humans. frontiersin.org

This compound has been investigated in mouse models, particularly in the context of aging. Studies using D-Gal-induced aging mouse models have shown that this compound can ameliorate aging-induced 'leaky gut' by preventing decreases in tight junction protein expression and morphological changes. nih.gov this compound treatment in these models also modulated the composition of fecal microbiota and reversed the translocation of microbial toxins and systemic inflammation. nih.gov

In naturally aged mice, this compound treatment has demonstrated the ability to alleviate aging-induced cardiopulmonary fibrosis and reduce increased levels of serum p16Ink4a, GDF15, and IL-6. nih.govnih.govresearchgate.net this compound treatment also improved dysbiosis in gut microbiota in aged mice, affecting microbial diversity and the abundance of certain bacteria. nih.govresearchgate.net This effect on gut microbiota was correlated with improved gut metabolic disorders in aged mice. nih.govresearchgate.net Further studies in naturally aged mice indicated that this compound treatment improved cardiac function, ameliorated aging-induced cardiac injury, hypertrophy, and fibrosis, and decreased cardiac senescence biomarkers such as p16Ink4a, p21Cip1, and IL-6, while increasing SIRT1 expression in heart tissue. researchgate.netresearchgate.net Transcriptomic analysis in these mice suggested that this compound treatment alleviated cardiac aging-related gene dysregulation. researchgate.net this compound has also been shown to alleviate pulmonary fibrosis in naturally aging mice, reducing cellular senescence markers and DNA damage in lung tissue, potentially by reducing CD38 levels and increasing SIRT1 expression. researchgate.net

Models for Neurodegenerative Disorders (e.g., Alzheimer's Disease-like Models)

Animal models are critical for studying neurodegenerative diseases, which are characterized by the progressive loss of neurons. frontiersin.orgwikipedia.orgnih.gov While conventional cell cultures and animal models may not precisely replicate human pathophysiology, they are invaluable for exploring disease mechanisms and identifying potential therapeutic targets. frontiersin.orgnih.gov

Research using Alzheimer's disease (AD)-like models has explored the effects of this compound. In Aβ-induced AD mice, this compound has been shown to improve learning and memory impairments. frontiersin.orgnih.gov This effect is suggested to be mediated by promoting autophagy and reducing oxidative stress. frontiersin.orgnih.gov In vivo experiments in these models also indicated that this compound could improve oxidative stress levels, inflammation levels, and salvage dysfunctions of synapses. frontiersin.orgnih.gov Furthermore, this compound reduced the levels of total and phosphorylated Tau in N2ATau cells, an in vitro model relevant to tauopathies, which are a class of neurodegenerative diseases. mdpi.comnih.gov

Models for Inflammatory and Metabolic Dysregulation

Inflammatory and metabolic dysregulation are implicated in various age-related diseases and other conditions. Animal models are utilized to investigate the impact of compounds on these complex processes. pharmaron.com

As mentioned in Section 8.2.2, this compound treatment in D-Gal-induced aging mice demonstrated an ameliorating effect on the inflammatory state in the blood, decreasing levels of LPS and pro-inflammatory cytokines such as IL-6, IL-1b, and TNF-α in a dose-dependent manner. nih.gov In naturally aged mice, this compound treatment also reduced elevated levels of IL-6. nih.govnih.govresearchgate.netresearchgate.net The improvements in gut metabolic disorders observed in naturally aged mice treated with this compound further highlight its potential impact on metabolic dysregulation. nih.govresearchgate.net

Advancements in Methodological Design for Pre-clinical Studies

Advancements in methodological design for pre-clinical studies aim to improve the predictability and translatability of findings to human clinical trials. ppd.complos.org This includes refining study objectives, defining relevant endpoints, and selecting appropriate animal models that closely resemble the target patient population. ppd.comnoblelifesci.commdpi.com The integration of in vitro and in vivo experimental data sets, along with modeling techniques, can aid in understanding mechanisms of pharmacological response and predicting therapeutic outcomes. nih.gov Novel methods are continuously being developed to meet the demands of drug discovery, including advancements in formulation development strategies for pre-clinical studies. nih.gov

The use of sophisticated analytical techniques, such as quantitative reverse transcription (RT)-PCR, western blotting, immunohistochemical analysis, and 16S rRNA sequencing, has been employed in studies investigating this compound's effects in mouse models to assess changes in gene expression, protein levels, tissue morphology, and gut microbiota composition. researchgate.netnih.gov Transcriptomic analysis has also provided insights into gene expression changes in response to this compound treatment in aged mice. researchgate.net Furthermore, techniques like image analysis software have been used to quantify morphological changes in tissues. nih.gov

Future Research Trajectories and Translational Perspectives for Parishin D

Deeper Elucidation of Undiscovered Molecular Mechanisms of Action

While preliminary studies have shed light on some of the molecular pathways influenced by Parishin (B150448) D, a substantial portion of its mechanism of action remains to be discovered. Current research indicates that Parishin D's effects on oral squamous cell carcinoma are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway nih.gov. This pathway is a critical regulator of cell proliferation, growth, and survival, and its inhibition by Parishin A, a related compound, has been shown to suppress cancer progression nih.gov. However, it is highly probable that this compound interacts with a broader network of cellular signaling cascades.

Future investigations should aim to unravel these undiscovered mechanisms. A key area of focus will be to explore its impact on other fundamental cellular processes such as apoptosis, autophagy, and DNA damage repair. Understanding how this compound modulates these pathways will provide a more holistic view of its cellular effects and could reveal novel therapeutic applications. Advanced molecular biology techniques, including CRISPR-Cas9 screening and high-throughput reporter assays, will be instrumental in identifying the specific molecular players and pathways that are modulated by this compound.

Identification of Novel and Specific Biological Targets

The therapeutic efficacy of a compound is intrinsically linked to its ability to interact with specific biological targets. While some potential targets of this compound and its derivatives have been suggested, a comprehensive and validated portfolio of its direct molecular targets is yet to be established. For instance, molecular docking analyses of related gastrodin (B1674634) derivatives have shown good affinities with Alzheimer's disease-related targets nih.gov. This suggests that this compound may also interact with key proteins involved in neurodegenerative diseases.

Future research should employ a multi-pronged approach to identify and validate the direct biological targets of this compound. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be utilized to pull down and identify interacting proteins from complex cellular lysates nih.govnih.gov. Subsequent validation of these interactions through biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be crucial to confirm the binding affinity and specificity. The identification of novel and specific targets will not only deepen our understanding of this compound's pharmacology but also open up new avenues for its therapeutic use.

| Research Approach | Description | Potential Outcome for this compound |

| Affinity Chromatography | Immobilized this compound is used to capture interacting proteins from cell extracts. | Identification of direct binding partners. |

| Chemical Proteomics | Utilizes chemical probes to identify protein targets in a cellular context. | Mapping of the this compound interactome. |

| Computational Target Prediction | In silico methods to predict potential targets based on compound structure. | Generation of a prioritized list of potential targets for experimental validation. |

| Surface Plasmon Resonance (SPR) | A label-free technique to measure biomolecular interactions in real-time. | Quantitative assessment of binding affinity and kinetics to validate predicted targets. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters. | Confirmation of direct binding and characterization of the binding thermodynamics. |

Exploration of Advanced Synthetic Routes and Combinatorial Derivatization Strategies

Currently, this compound is primarily obtained through isolation from natural sources like Gastrodia elata mdpi.comnih.gov. While this is suitable for initial research, large-scale production for preclinical and clinical studies necessitates the development of efficient and scalable synthetic routes. The chemical structure of this compound, a polyphenolic glucoside, presents both challenges and opportunities for organic synthesis mdpi.com.

Future efforts in this area should focus on the development of novel synthetic strategies that are not only high-yielding but also allow for the facile generation of structural analogs. The exploration of modern synthetic methodologies, such as stereoselective glycosylation and C-H activation, could provide more efficient pathways to the core structure of this compound nih.govmdpi.combeilstein-journals.org. Furthermore, the application of combinatorial chemistry and diversity-oriented synthesis will enable the creation of libraries of this compound derivatives. These libraries can then be screened to identify compounds with improved potency, selectivity, and pharmacokinetic properties. The development of robust synthetic routes is a critical step in translating this compound from a laboratory curiosity to a viable therapeutic agent.

Integration of Omics Technologies for a Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, it is imperative to move beyond single-pathway analyses and embrace a systems-level approach. The integration of various "omics" technologies, such as proteomics, metabolomics, and microbiome analysis, will provide a holistic view of the cellular and physiological changes induced by this compound.

Proteomics: This will enable the global analysis of protein expression changes in response to this compound treatment. Identifying differentially expressed proteins can reveal novel pathways and biological processes affected by the compound.

Metabolomics: As demonstrated in studies with the related compound parishin, metabolomics can reveal significant alterations in metabolic pathways, particularly in sugar, lipid, amino acid, and nucleic acid metabolism frontiersin.orgnih.gov. High-throughput metabolomics can be used to identify metabolic biomarkers of this compound's efficacy and to understand its impact on cellular metabolism in various disease models nih.govmdpi.commdpi.com.

Microbiome Analysis: The gut microbiome plays a crucial role in health and disease, and evidence suggests that parishin can ameliorate age-related dysbiosis of the gut microbiota frontiersin.orgnih.gov. Future studies should investigate the specific effects of this compound on the composition and function of the gut microbiome. This could reveal a novel mechanism of action and suggest its potential use in modulating the gut-brain axis or other microbiome-related health conditions.

| Omics Technology | Application to this compound Research | Potential Insights |

| Proteomics | Quantify changes in the proteome of cells or tissues upon this compound treatment. | Identification of new signaling pathways and biomarkers of drug response. |

| Metabolomics | Analyze the global metabolic profile in biological samples after this compound administration. | Understanding of the metabolic reprogramming induced by this compound and identification of metabolic biomarkers. |

| Microbiome Analysis | Characterize the changes in the gut microbial community in response to this compound. | Elucidation of the role of the gut microbiome in the therapeutic effects of this compound. |

Application of Advanced Computational Chemistry and Artificial Intelligence/Machine Learning in Drug Discovery Pipelines

The integration of computational chemistry and artificial intelligence (AI)/machine learning (ML) has revolutionized modern drug discovery eurofinsdiscovery.comindianabiosciences.org. These powerful tools can be leveraged to accelerate the development of this compound and its derivatives.

Computational Chemistry: Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of this compound with its biological targets and to rationalize its structure-activity relationships amacad.orgnih.gov. This information can guide the design of more potent and selective analogs.

AI/Machine Learning: AI/ML algorithms can be trained on existing chemical and biological data to predict the bioactivity, toxicity, and pharmacokinetic properties of novel this compound derivatives psl.euhi-paris.frhi-paris.fr. This can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. Furthermore, AI can be used to analyze complex "omics" data to identify novel drug targets and biomarkers associated with this compound's mechanism of action. The application of these in silico methods will undoubtedly streamline the drug discovery pipeline for this compound.